Home > Products > Screening Compounds P122432 > Octadeca-7,10,13-trienoic acid
Octadeca-7,10,13-trienoic acid - 71652-89-6

Octadeca-7,10,13-trienoic acid

Catalog Number: EVT-14593507
CAS Number: 71652-89-6
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Octadeca-7,10,13-trienoic acid is a polyunsaturated fatty acid characterized by three double bonds located at the 7th, 10th, and 13th carbon positions. This compound is part of a broader class of trienoic acids which are noted for their unique structural and functional properties. The molecular formula for octadeca-7,10,13-trienoic acid is C18H30O2C_{18}H_{30}O_{2} .

Source

Octadeca-7,10,13-trienoic acid can be derived from various natural sources including certain seed oils and can also be synthesized in the laboratory. Its presence in biological systems suggests potential roles in cellular functions and metabolic processes .

Classification

This compound is classified under fatty acids and more specifically as a trienoic acid due to its three double bonds. It falls within the category of unsaturated fatty acids which are essential for various biological functions .

Synthesis Analysis

Methods

The synthesis of octadeca-7,10,13-trienoic acid can be achieved through several methods:

  1. Total Synthesis: This involves multi-step organic synthesis techniques where starting materials are transformed into the target compound through a series of chemical reactions. For instance, a notable method utilizes 1-heptyne as a precursor to synthesize octadeca-6,10,12-trienoic acid through stereoselective synthesis .
  2. Microbial Fermentation: Recent advancements have explored microbial fermentation techniques to produce long-chain polyunsaturated fatty acids including octadeca-7,10,13-trienoic acid. This method leverages microbial metabolism to synthesize complex lipids .
  3. Chemical Reactions: Various chemical reactions such as alkylation and oxidation can be employed to form the desired trienoic structure from simpler fatty acids or alkenes .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure the correct stereochemistry and yield. Techniques like gas chromatography may be employed for purification and analysis of the synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of octadeca-7,10,13-trienoic acid features three double bonds in a linear arrangement along an eighteen-carbon backbone. The specific configuration of these double bonds (cis or trans) significantly influences the compound's properties and biological activity.

Data

  • Molecular Formula: C18H30O2C_{18}H_{30}O_{2}
  • Molecular Weight: Approximately 282.43 g/mol
  • Structural Representation: The structural formula can be depicted as:
CH3 CH2)6C=CC=CC(CH2)3COOH\text{CH}_3-\text{ CH}_2)_{6}-\text{C}=\text{C}-\text{C}=\text{C}-\text{C}-(\text{CH}_2)_{3}-\text{COOH}
Chemical Reactions Analysis

Reactions

Octadeca-7,10,13-trienoic acid can participate in various chemical reactions typical of unsaturated fatty acids:

  1. Hydrogenation: The addition of hydrogen across double bonds can convert it into a saturated fatty acid.
  2. Oxidation: The double bonds can undergo oxidation reactions leading to the formation of hydroperoxides or other oxidized products.
  3. Esterification: This reaction with alcohols can form esters which are important in biodiesel production and food chemistry.

Technical Details

The reactivity of the double bonds allows for selective functionalization which can be exploited in synthetic organic chemistry to create derivatives with specific properties .

Mechanism of Action

Process

The mechanism of action for octadeca-7,10,13-trienoic acid primarily relates to its role as a signaling molecule within cells. It may influence cellular processes such as inflammation and apoptosis through modulation of cell membrane fluidity and interaction with membrane proteins.

Data

Research indicates that trienoic acids like octadeca-7,10,13-trienoic acid may exhibit cytotoxic effects against tumor cell lines by inhibiting topoisomerase I activity, suggesting potential applications in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid.
  • Odor: Characteristic fatty odor.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but insoluble in water.

Chemical Properties

  • Reactivity: Highly reactive due to multiple double bonds; susceptible to oxidation.
  • Stability: Less stable than saturated fatty acids; prone to degradation under light and heat.

Relevant data on melting point or boiling point may vary based on purity and specific isomer configurations but are generally lower than those of saturated counterparts due to the presence of double bonds .

Applications

Scientific Uses

Octadeca-7,10,13-trienoic acid has several applications in scientific research:

  1. Biochemical Studies: Used as a model compound for studying lipid metabolism and membrane dynamics.
  2. Pharmaceutical Research: Investigated for its potential anticancer properties due to its ability to modulate cellular signaling pathways.
  3. Nutritional Science: Explored for its role in human nutrition as part of dietary fats that may influence health outcomes related to cardiovascular diseases.
Biosynthesis and Metabolic Pathways

Enzymatic Mechanisms of Polyunsaturated Fatty Acid Elongation and Desaturation

The biosynthesis of octadeca-7,10,13-trienoic acid (commonly notated as 7,10,13-18:3) exemplifies the sophisticated enzymatic machinery governing polyunsaturated fatty acid (PUFA) metabolism in biological systems. This C18 trienoic acid is synthesized through sequential desaturation and elongation reactions primarily acting on essential fatty acid precursors. The pathway initiates with α-linolenic acid (ALA; 9,12,15-18:3), which undergoes a series of positional modifications catalyzed by membrane-bound enzyme complexes in the endoplasmic reticulum [2] [5].

Key enzymatic players include front-end desaturases (notably FADS2 and FADS3) and elongases (ELOVL family proteins). The process begins with Δ6-desaturation of ALA by FADS2 to form stearidonic acid (6,9,12,15-18:4), followed by two-carbon chain elongation via ELOVL5 to yield eicosa-8,11,14,17-tetraenoic acid (20:4). Subsequent Δ5-desaturation by FADS1 produces eicosapentaenoic acid (EPA; 20:5), which then undergoes retroconversion through β-oxidation to yield octadeca-7,10,13-trienoic acid. This pathway highlights the tight coupling between elongation, desaturation, and partial β-oxidation cycles in generating specific positional isomers of C18 fatty acids [4] [5].

The substrate specificity of these enzymes critically determines metabolic outcomes. FADS2 exhibits broad catalytic plasticity but demonstrates higher affinity for n-3 substrates compared to n-6 or n-9 fatty acids, creating a metabolic hierarchy that influences 7,10,13-18:3 production rates under varying physiological conditions [5]. Meanwhile, ELOVL5 preferentially elongates C18-C20 PUFAs, positioning it as a gatekeeper in this biosynthetic cascade.

Role of Δ7, Δ10, and Δ13 Desaturases in Positional Isomer Formation

The distinctive double bond geometry of octadeca-7,10,13-trienoic acid arises from the regiospecific actions of desaturases operating at defined carbon positions. Unlike the more extensively studied Δ5, Δ6, and Δ9 desaturases, the Δ13-desaturase activity (catalyzed primarily by FADS3) plays a pivotal role in establishing the terminal unsaturation at the 13-14 position. Research demonstrates that FADS3 specifically recognizes trans-vaccenate (11t-18:1) as a substrate, introducing a cis double bond at the Δ13 position to generate the 11t,13c-18:2 conjugated intermediate, which can be further metabolized [3].

The Δ7-desaturase function, recently attributed to FADS1, provides another critical modification step. FADS1-expressing cells convert 11-20:1 (eicosa-11-enoic acid) to 7,11-20:2 through Δ7-desaturation. After chain shortening, this contributes to 7,10,13-18:3 formation. This represents a paradigm shift in desaturase biology, as FADS1 was previously considered exclusively a Δ5-desaturase [5]. Meanwhile, Δ10-desaturase activity remains less characterized in mammals but has been observed in microbial systems where it participates in conjugated linoleic acid production, potentially contributing to alternative 7,10,13-18:3 biosynthetic routes through isomerization reactions [1].

Table 1: Desaturases Involved in 7,10,13-18:3 Biosynthesis

DesaturaseGenePrimary SubstrateProductCatalytic Role in Pathway
Δ6-desaturaseFADS2α-Linolenic acid (9,12,15-18:3)Stearidonic acid (6,9,12,15-18:4)Initial desaturation step
Δ5-desaturaseFADS1Eicosa-8,11,14,17-tetraenoic acid (20:4)EPA (5,8,11,14,17-20:5)Precursor for retroconversion
Δ13-desaturaseFADS3Trans-vaccenic acid (11t-18:1)11t,13c-18:2Terminal double bond formation
Δ7-desaturaseFADS1Eicosa-11-enoic acid (20:1)7,11-20:2Precursor for 7,10,13 backbone

Metabolic Cross-Talk with Linoleic and α-Linolenic Acid Pathways

Octadeca-7,10,13-trienoic acid occupies a unique metabolic niche intersecting with essential fatty acid pathways. Its biosynthesis directly competes with linoleic acid (LA; 9,12-18:2) and α-linolenic acid (ALA; 9,12,15-18:3) metabolism due to shared enzymatic machinery. During essential fatty acid deficiency (EFAD), the 7,10,13-18:3 pathway gains prominence as the preferred n-9 pathway (oleate-derived) is upregulated, leading to increased Mead acid (5,8,11-20:3) production via Δ6-desaturation of 18:1n-9. Octadeca-7,10,13-trienoic acid can function as an intermediate in this compensatory pathway [4] [5].

This metabolic interplay has physiological implications:

  • Regulatory Cross-Talk: Elevated 7,10,13-18:3 levels may inhibit Δ6-desaturase activity, creating feedback inhibition that regulates overall PUFA flux. This represents a homeostatic mechanism to conserve essential fatty acids during dietary insufficiency [4].
  • Octadecanoid Formation: 7,10,13-18:3 serves as a precursor for oxygenated lipid mediators via lipoxygenase (LOX) and cytochrome P450 (CYP450) activities. These octadecanoids exhibit biological activities in inflammation and immune modulation, though research remains less extensive than for eicosanoids [7].
  • Membrane Remodeling: In plant systems, hexadeca-7,10,13-trienoic acid (the C16 homolog) is concentrated in monogalactosyl diglycerides of chloroplast membranes, suggesting potential analogous roles for the C18 variant in membrane fluidity regulation during stress responses [9].

The concentration of 7,10,13-18:3 in tissues reflects this metabolic cross-talk, with hepatic levels increasing during EFAD while ALA and LA derivatives decrease proportionally [4].

Comparative Analysis of Conjugated vs. Non-Conjugated Trienoic Acid Biosynthesis

Octadeca-7,10,13-trienoic acid belongs to the non-conjugated triene family, characterized by methylene-interrupted double bonds (C7-C8, C10-C11, C13-C14). This contrasts sharply with conjugated linoleic acid (CLA) isomers like (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid where double bonds alternate without methylene separation. The biosynthetic pathways diverge significantly:

Table 2: Biosynthetic Comparison of Conjugated vs. Non-Conjugated C18 Trienes

CharacteristicNon-Conjugated (e.g., 7,10,13-18:3)Conjugated (e.g., 6,10,12-18:3)
Primary Precursorsα-Linolenic acid, Oleic acidLinoleic acid, Trans-vaccenic acid
Key DesaturasesFADS1 (Δ7), FADS2 (Δ6), FADS3 (Δ13)Δ9, Δ12, Δ13-desaturases; Isomerases
Elongation StepsRequires C20 intermediatesTypically direct modification of C18 backbone
Geometrical IsomersAll-cis configuration predominantMixed cis/trans configurations
Major PathwayAerobic, cytochrome b5-dependent desaturationAnaerobic isomerization; Radical-mediated mechanisms
Stereochemical ControlHigh specificity via enzyme-substrate complexesOften produces isomer mixtures requiring purification

Non-conjugated trienes like 7,10,13-18:3 are synthesized predominantly through aerobic desaturation pathways employing cytochrome b5-electron transport systems. This yields exclusive cis-configuration double bonds with precise methylene interruption. In contrast, conjugated trienes frequently arise through biohydrogenation by rumen bacteria or autoxidative processes that generate positional and geometric isomer mixtures. For example, (6Z,10E,12Z)-18:3 synthesis requires careful control of Wittig reaction conditions or enzymatic stereoselection to avoid contaminating isomers like 6E,10E,12Z or 6Z,10Z,12E [1].

The metabolic fates also differ substantially. Conjugated trienes often serve as pheromone precursors in insects or exhibit potent physiological effects (e.g., anticarcinogenic activity), while non-conjugated isomers like 7,10,13-18:3 primarily function as metabolic intermediates or membrane constituents. Interestingly, both pathways demonstrate evolutionary conservation across kingdoms: plants utilize conjugated trienes in defense responses, while mammals produce non-conjugated isomers as components of adaptive metabolic pathways [1] [9].

Properties

CAS Number

71652-89-6

Product Name

Octadeca-7,10,13-trienoic acid

IUPAC Name

octadeca-7,10,13-trienoic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,8-9,11-12H,2-4,7,10,13-17H2,1H3,(H,19,20)

InChI Key

DGWUMEQJYAUDBT-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC=CCC=CCCCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.